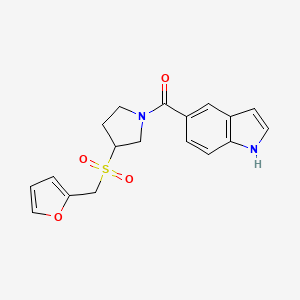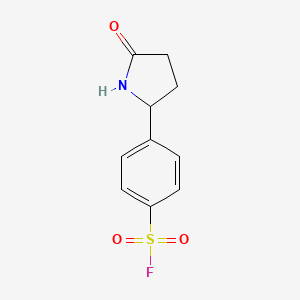
(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a furan ring, a sulfonyl group, a pyrrolidine ring, and an indole ring . These groups are common in many bioactive compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan compounds, sulfonyl chlorides, pyrrolidines, and indoles .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic indole and furan rings. The pyrrolidine ring introduces some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole and furan rings are likely to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have been found to possess significant antibacterial properties . They have been used in the creation of numerous innovative antibacterial agents, particularly in the fight against microbial resistance . The compound has been tested against bacteria such as Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli and Pseudomonas aeruginosa, showing more biological activity than the free ligand .
Antifungal Activity
The compound has also demonstrated antifungal activity, particularly against Candida albicans . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral properties . They have been used in the development of new therapeutic agents with distinct mechanisms of action, which is crucial given the rise in drug resistance to clinically used anti-infectives .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.
Anticancer Activity
The compound has shown different cytotoxic effects toward lung carcinoma . This suggests potential applications in cancer treatment, particularly in the development of new chemotherapeutic agents .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases.
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial properties . This suggests potential applications in the treatment of malaria.
Mechanism of Action
properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-18(14-3-4-17-13(10-14)5-7-19-17)20-8-6-16(11-20)25(22,23)12-15-2-1-9-24-15/h1-5,7,9-10,16,19H,6,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTRWUAMOXTDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B2842590.png)

![N-(2-furylmethyl)-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2842592.png)
![4-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2842594.png)

![3-[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2842597.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2842598.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2842601.png)

![2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile](/img/structure/B2842604.png)

![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)